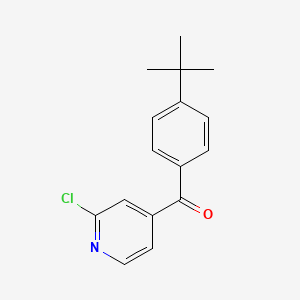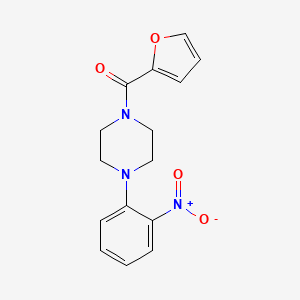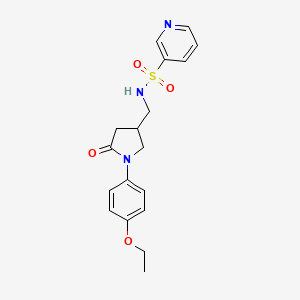
Quinoline-4-carboxylic acid chloride hydrochloride
Übersicht
Beschreibung
Quinoline-4-carboxylic acid is a derivative of quinoline, an essential heterocyclic compound with versatile applications in the fields of industrial and synthetic organic chemistry . It has been used in the coupling reaction with a diamine linker . Quinoline-4-carboxylic acid derivatives possess diverse medicinal properties and can be transformed into bioactive compounds .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized using various protocols. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation has been used . The synthesis of these derivatives has also been achieved by the Doebner Hydrogen-Transfer Reaction .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structural build-up of the synthesized quinoline-4-carboxylic acid derivatives was based on spectro-analytical data .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives have been functionalized for biological and pharmaceutical activities . The acid function of quinoline-4-carboxylic acid can be converted into acid chloride by reacting it with phosphorus pentachloride .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Spectral Characterization
- Quinoline-4-carboxylic acid chloride hydrochloride is utilized in the synthesis of complex organic compounds like N-(4-acetylphenyl)quinoline-3-carboxamide. Detailed structural analysis of these compounds, involving spectral characterization and crystal structure determination, reveals their potential in various chemical and pharmaceutical applications (Polo-Cuadrado et al., 2021).
Synthesis of Biologically Active Derivatives
- This compound is instrumental in the synthesis of derivatives with potential anti-inflammatory and analgesic activities. Research on structurally analogous amides and esters of quinoline-4-carboxylic acid highlights its significance in developing new pharmaceuticals (Boyarshinov et al., 2017).
Anticancer Research
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized for research in anticancer activity. These derivatives exhibit significant potential in designing novel anticancer agents, demonstrating the compound's utility in medicinal chemistry (Bhatt et al., 2015).
Photoluminescent Properties
- Quinoline-4-carboxylic acid chloride hydrochloride is used to create photoluminescent materials. Research into coordination polymers constructed with this compound reveals its application in developing new materials with unique luminescent properties (Twaróg et al., 2020).
Antimicrobial and Antioxidant Studies
- Derivatives of quinoline-4-carboxylic acid have been synthesized for their potential antimicrobial and antioxidant activities. This highlights its role in the development of new compounds for treating bacterial infections and oxidative stress (Shankerrao et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
quinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRCMOETAIOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-carboxylic acid chloride hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)


![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)



